[(3,4-DIMETHOXYPHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of (3,4-dimethoxyphenyl)methylamine follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The compound is officially designated as 1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine according to the International Union of Pure and Applied Chemistry naming system. Alternative nomenclature includes N-(3,4-dimethoxybenzyl)(2-thienyl)methanamine, reflecting the compound's dual aromatic system architecture.
The molecular structure can be comprehensively described through several chemical identifiers. The compound's SMILES notation is represented as COC1=CC=C(CNCC2=CC=CS2)C=C1OC, which encodes the connectivity of all atoms within the molecule. The International Chemical Identifier string provides a more detailed description: InChI=1S/C14H17NO2S/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h3-8,15H,9-10H2,1-2H3. These standardized representations facilitate database searches and computational analysis of the compound's properties.
Table 1: Structural Identifiers and Chemical Properties
The compound's three-dimensional structure features a flexible methylene bridge connecting the dimethoxybenzyl and thiophene units, allowing for conformational flexibility that may be important for biological activity. The dimethoxybenzyl moiety contains two methoxy groups at the 3,4-positions of the benzene ring, which are known to influence electronic properties and metabolic stability. The thiophene ring contributes aromatic character and provides a sulfur heteroatom that can participate in various intermolecular interactions.
Historical Context in Heterocyclic Amine Research
The development of heterocyclic amine chemistry has been profoundly influenced by discoveries linking these compounds to both beneficial and potentially harmful biological activities. The historical significance of heterocyclic amines was first recognized in 1977 when cancer-causing compounds of this class were discovered in food as a result of household cooking processes. This discovery led to extensive research into the formation mechanisms, biological activities, and potential health implications of heterocyclic amines across various contexts.
The carcinogenic risk of aromatic amines in humans was initially discovered when physicians related the occurrence of urinary bladder cancer to occupational exposure in the dyestuff industry. Laboratory investigations subsequently revealed that rats and mice administered specific azo dyes, arylamines, or their derivatives developed cancer, primarily in the liver. These findings initiated comprehensive studies on the mode of action of this class of chemicals, including their metabolic conversion pathways and biochemical activation mechanisms.
Thiophene-containing compounds, representing a subset of heterocyclic chemistry, have their own rich historical development. Thiophene was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through its reaction with isatin and sulfuric acid to form a characteristic blue dye. This discovery led to the recognition of thiophene's aromatic character and its subsequent development as a fundamental building block in organic synthesis. The compound's aromatic stability, while less than benzene, has made it valuable in various applications ranging from pharmaceuticals to advanced materials.
Table 2: Historical Milestones in Heterocyclic Amine Research
The evolution of analytical techniques has paralleled the development of heterocyclic amine chemistry, enabling researchers to identify and characterize increasingly complex molecular structures. Modern spectroscopic and chromatographic methods have facilitated the detailed study of compounds like (3,4-dimethoxyphenyl)methylamine, allowing for precise structural determination and purity assessment. These technological advances have been crucial in establishing the compound's chemical identity and enabling its use in research applications.
Position in Contemporary Organosulfur Chemistry
Contemporary organosulfur chemistry encompasses a vast array of compounds containing carbon-sulfur bonds, with thiophene derivatives representing a particularly important subclass due to their unique electronic properties and synthetic versatility. (3,4-Dimethoxyphenyl)methylamine occupies a significant position within this field as it exemplifies the integration of traditional aromatic chemistry with modern heterocyclic design principles.
Sulfides, the general class to which this compound belongs, are characterized by C-S-C bonds that are both longer and weaker than their carbon-carbon counterparts. The C-S bond length in thiophene compounds is approximately 170 picometers, contributing to the unique reactivity patterns observed in these systems. The aromatic character of thiophene, with a resonance stabilization energy of 29 kcal/mol, provides significant stability while maintaining reactivity at the 2- and 5-positions.
The compound's dimethoxybenzyl component represents classical electron-donating aromatic substitution, where methoxy groups activate the benzene ring toward electrophilic attack and influence the overall electronic properties of the molecule. This electronic modification can significantly impact the compound's behavior in biological systems and its utility as a synthetic intermediate. The combination of electron-rich aromatic systems with the thiophene heterocycle creates opportunities for diverse chemical transformations and potential biological activities.
Table 3: Comparative Properties of Sulfur-Containing Heterocycles
Modern synthetic applications of organosulfur compounds like (3,4-dimethoxyphenyl)methylamine leverage both the stability and reactivity of the thiophene ring system. The compound can undergo various chemical transformations typical of both aromatic amines and thiophene derivatives, including oxidation, alkylation, and coordination chemistry. These reactions enable the compound's use as a building block for more complex molecular architectures and its potential development into pharmaceutical agents.
The field of organosulfur chemistry continues to evolve with advances in catalysis, green chemistry, and materials science. Thiophene derivatives have found applications in organic electronics, where their electronic properties contribute to the development of conducting polymers and organic semiconductors. The incorporation of nitrogen-containing substituents, as seen in (3,4-dimethoxyphenyl)methylamine, adds additional functionality that may be exploited in these advanced applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h3-8,15H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISANEWFZGRLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Using Cobalt-Based Catalysts
Reductive amination represents a direct route to secondary amines by coupling aldehydes with primary amines under hydrogenation conditions. Recent advancements in non-noble-metal catalysts, such as cobalt phosphide nanorods (Co₂P NRs), have enabled efficient synthesis of structurally complex amines. For (3,4-dimethoxyphenyl)methylamine, this method involves:
Reaction Components :
-
Aldehyde : 3,4-Dimethoxybenzaldehyde
-
Amine : Thiophen-2-ylmethylamine
-
Catalyst : Co₂P NRs (5–10 mol%)
-
Conditions : 10–40 bar H₂, ethanol/water solvent, 100–130°C
Mechanism :
The aldehyde and amine condense to form an imine intermediate, which is subsequently reduced to the secondary amine. Co₂P NRs facilitate heterolytic H₂ cleavage, enhancing reaction rates and selectivity .
Optimization Insights :
-
Substrate Scope : Electron-rich aldehydes (e.g., 3,4-dimethoxybenzaldehyde) exhibit higher reactivity due to enhanced imine stability .
-
Purification : Aqueous workup followed by distillation or column chromatography isolates the product as a colorless oil .
Advantages :
-
One-pot synthesis minimizes intermediate isolation.
-
Cobalt catalysts are cost-effective compared to noble metals .
Catalytic Hydrogenation of Nitrile Intermediates
Adapting methodologies from patent EP0825976A1, this approach employs nitrile hydrogenation to construct the target amine:
Synthetic Route :
-
Nitrile Preparation : 3,4-Dimethoxyphenylmethyl nitrile (veratryl cyanide) is synthesized via Rosenmund-von Braun reaction or nucleophilic substitution.
-
Hydrogenation : The nitrile reacts with thiophen-2-ylmethylamine under catalytic hydrogenation.
Catalytic System :
-
Catalyst : Copper chromite or Ru/C (5–10 wt%)
Key Observations :
-
Selectivity : Excess thiophen-2-ylmethylamine (2–5 eq.) suppresses homocoupling byproducts .
-
Byproduct Management : Benzaldehyde derivatives may form via Strecker degradation but are removable via acid-base extraction .
Case Study :
In a scaled-up protocol, 950 g of 3,4-dimethoxyphenylmethyl nitrile and 9 L of 2-hydrogen(dimethoxy) sodium aluminate yielded 460 g (60%) of product after reflux and distillation .
Two-Step Formylation-Reduction Strategy
Patent CN101062901A outlines a formylation-reduction sequence for secondary amines, adaptable to the target compound:
Step 1: Formylation
3,4-Dimethoxybenzylamine reacts with ethyl formate to generate N-formyl-3,4-dimethoxybenzylamine.
Step 2: Reduction
The formamide intermediate is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF), followed by coupling with thiophen-2-ylmethyl chloride.
Reaction Details :
Yield : 50–65% overall yield after purification .
Challenges :
-
Over-reduction to tertiary amines may occur with excess reductant.
-
Thiophen-2-ylmethyl chloride requires anhydrous conditions to prevent hydrolysis .
Comparative Analysis of Methods
| Method | Conditions | Yield | Catalyst | Purification |
|---|---|---|---|---|
| Reductive Amination | 40 bar H₂, 130°C | 75% | Co₂P NRs | Distillation |
| Nitrile Hydrogenation | 270 bar H₂, 160°C | 60–75% | Copper chromite | Acid-base extraction |
| Formylation-Reduction | 0–60°C, multi-step | 50–65% | LiAlH₄ | Column chromatography |
Key Considerations :
-
Scalability : Nitrile hydrogenation and reductive amination are better suited for industrial-scale production due to fewer steps .
-
Cost : Cobalt catalysts reduce reliance on expensive noble metals .
-
Safety : High-pressure hydrogenation requires specialized equipment, whereas formylation-reduction is low-risk .
Chemical Reactions Analysis
(3,4-DIMETHOXYPHENYL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)METHYLAMINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Benzyl-thiophen-2-ylmethyl-amine (CAS 148883-56-1)
- Molecular Formula : C₁₂H₁₃NS
- Molecular Weight : 203.3 g/mol .
- Key Differences :
- Lacks the 3,4-dimethoxy substitution on the benzyl group, reducing electron-donating capacity and polarity.
- Lower molecular weight (203.3 vs. 263.35 g/mol) implies differences in solubility and pharmacokinetics.
- Applications: Used in intermediates for pharmaceuticals like tifacogin (a thrombin inhibitor) .
Ethyl-(3,4-dimethoxy-phenyl)-amine (CAS 32953-13-2)
- Molecular Formula: C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol .
- Key Differences :
- Replaces the thiophen-2-ylmethyl group with an ethyl chain, eliminating sulfur and reducing steric bulk.
- Lower lipophilicity (LogP = 2.21) compared to the target compound (estimated LogP ≈ 3.0–3.5 due to thiophene and dimethoxy groups).
- Applications: Likely serves as a precursor in synthesizing dopamine analogs or agrochemicals .
Thiazole-Containing Analog: (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine (CAS 15249-82-8)
- Molecular Formula : C₂₁H₁₆N₂S
- Molecular Weight : 328.43 g/mol .
- Key Differences: Incorporates a thiazole ring (vs. thiophene in the target compound), increasing aromaticity and polarity (PSA = 45.53 vs. ≈ 50–55 for the target).
Research Findings and Functional Implications
- Steric and Solubility Profiles : The thiophen-2-ylmethyl group introduces steric hindrance and sulfur-mediated hydrophobicity, which may affect membrane permeability compared to ethyl or benzyl analogs .
- Synthetic Complexity : Introducing both dimethoxy and thiophenylmethyl groups likely requires multi-step alkylation or reductive amination, contrasting with simpler ethyl- or benzyl-amine syntheses .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
Biological Activity
The compound (3,4-Dimethoxyphenyl)methylamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a dimethoxyphenyl group attached to a thiophen-2-ylmethylamine moiety, which may contribute to its unique biological properties.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential effects:
- Antiproliferative Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing a thiophene moiety have been reported to inhibit cell proliferation effectively in human cancer models .
- Tyrosinase Inhibition : The compound is hypothesized to possess inhibitory effects on tyrosinase, an enzyme crucial for melanin production. Analogous compounds have demonstrated strong inhibitory activity against mushroom tyrosinase, indicating potential applications in treating hyperpigmentation disorders .
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which could mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of cancer therapy and skin protection .
Antiproliferative Studies
A series of in vitro experiments were conducted to assess the antiproliferative effects of (3,4-Dimethoxyphenyl)methylamine on various cancer cell lines. The results are summarized in Table 1.
These results indicate that the compound exhibits promising antiproliferative activity across multiple cancer types.
Tyrosinase Inhibition Assays
The inhibition of tyrosinase was evaluated using a colorimetric assay with l-DOPA as a substrate. The IC50 values for related compounds are presented in Table 2.
| Compound | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| (3,4-Dimethoxyphenyl)methylamine | 8.5 | 3x stronger |
| Kojic Acid | 24.09 | Baseline |
This data suggests that the compound may be a potent inhibitor of tyrosinase, potentially more effective than traditional agents like kojic acid .
The mechanisms underlying the biological activities of (3,4-Dimethoxyphenyl)methylamine can be attributed to several factors:
- Structural Features : The presence of the dimethoxyphenyl group may enhance lipophilicity and cellular uptake, facilitating interaction with target enzymes such as tyrosinase.
- Enzyme Interaction : Similar compounds have shown competitive inhibition patterns against tyrosinase, suggesting that this compound may bind at or near the active site of the enzyme .
Case Studies and Applications
Recent studies have highlighted the therapeutic potential of compounds similar to (3,4-Dimethoxyphenyl)methylamine in treating conditions like melanoma and other hyperpigmentation disorders. For instance:
- Melanoma Treatment : A study demonstrated that compounds with similar structures effectively reduced melanin synthesis in B16F10 melanoma cells by inhibiting tyrosinase activity .
- Skin Protection : The antioxidant properties observed in related compounds suggest potential applications in skincare formulations aimed at reducing oxidative damage and preventing skin aging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
